molecular formula C20H17Cl2FN4OS B2678894 N-(3-(1H-imidazol-1-yl)propyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride CAS No. 1215783-02-0

N-(3-(1H-imidazol-1-yl)propyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride

Cat. No.: B2678894
CAS No.: 1215783-02-0
M. Wt: 451.34
InChI Key: FZHGBWABQSZYSX-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride is a useful research compound. Its molecular formula is C20H17Cl2FN4OS and its molecular weight is 451.34. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-4-fluoro-N-(3-imidazol-1-ylpropyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN4OS.ClH/c21-16-3-1-4-17-18(16)24-20(28-17)26(11-2-10-25-12-9-23-13-25)19(27)14-5-7-15(22)8-6-14;/h1,3-9,12-13H,2,10-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHGBWABQSZYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1H-imidazol-1-yl)propyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is defined by several key functional groups:

  • Imidazole Ring : This heterocyclic structure is known for its biological activity, particularly in enzyme inhibition.
  • Chlorobenzo[d]thiazole Moiety : This component enhances lipophilicity and metabolic stability, which are crucial for drug-like properties.
  • Fluorobenzamide Group : The presence of fluorine can influence the compound's interaction with biological targets.

Molecular Characteristics

PropertyValue
Molecular FormulaC20_{20}H17_{17}Cl2_{2}FN4_{4}OS
Molecular Weight451.34 g/mol
CAS Number1215783-02-0

The biological activity of this compound primarily involves its interaction with various molecular targets. The compound may act as an inhibitor of specific enzymes or receptors, impacting cellular signaling pathways.

Antiproliferative Effects

Recent studies have indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been shown to inhibit the growth of colorectal cancer cells with IC50_{50} values in the low micromolar range, suggesting its potential as a therapeutic agent in cancer treatment .

In Vitro Studies

In vitro assays have demonstrated that this compound can effectively induce apoptosis in cancer cells. Mechanistic studies revealed that the compound activates caspase pathways, leading to programmed cell death. Additionally, it has been observed to modulate the expression of key proteins involved in cell cycle regulation and apoptosis .

Study on Cancer Cell Lines

A comprehensive study investigated the effects of this compound on various human cancer cell lines, including SW480 and HCT116. The findings indicated:

  • Inhibition of Cell Proliferation : The compound significantly reduced cell viability in a dose-dependent manner.
  • Induction of Apoptosis : Flow cytometry analysis showed an increase in early and late apoptotic cells upon treatment with the compound.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has highlighted that modifications to the imidazole and chlorobenzo[d]thiazole moieties can enhance biological activity. For example, substituting different groups on these rings has led to variations in potency against specific targets, emphasizing the importance of molecular design in drug development .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways. For instance, it may target protein kinases or other key enzymes in cancer signaling pathways.

Case Study:
A study conducted on related imidazole derivatives demonstrated their efficacy in inhibiting cancer cell proliferation by targeting specific kinases involved in tumor growth. The structure-activity relationship (SAR) analysis revealed that modifications to the imidazole ring significantly influenced the biological activity of these compounds .

Biochemical Probes

Due to its ability to interact with biological macromolecules, this compound can serve as a biochemical probe to study various cellular processes. Its unique structure allows for selective binding to target proteins, making it useful in elucidating biochemical pathways.

Example Application:
In experiments involving enzyme inhibition assays, compounds with similar structures showed promise in selectively inhibiting enzymes associated with inflammatory responses, suggesting that N-(3-(1H-imidazol-1-yl)propyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride may exhibit similar properties .

Material Science

The compound's unique chemical properties make it suitable for developing new materials, particularly in the field of organic electronics or photonic devices. Its fluorinated components enhance the material's stability and performance.

Research Insight:
Research has indicated that incorporating imidazole and thiazole derivatives into polymer matrices can improve electrical conductivity and thermal stability, making them ideal candidates for advanced material applications .

Research indicates that this compound exhibits significant biological activity against various targets:

Target Activity Reference
Protein KinasesInhibition
Enzymes in InflammationPotential inhibitor
Cancer Cell LinesAntiproliferative effects

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(3-(1H-imidazol-1-yl)propyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving nucleophilic substitution and amide coupling. For example, Friedel-Crafts acylation under solvent-free conditions using Eaton’s reagent achieves high yields (90–96%) by minimizing side reactions . Key intermediates like 4-chlorobenzo[d]thiazol-2-amine and 4-fluorobenzoyl chloride are prepared first, followed by alkylation with 3-(1H-imidazol-1-yl)propylamine. Reaction parameters such as temperature (80–100°C), base (K₂CO₃), and solvent (DMF or pyridine) significantly impact purity and yield. TLC monitoring and recrystallization from methanol are critical for purification .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer : FT-IR confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹). ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, imidazole protons at δ 7.5–8.0 ppm). Discrepancies in NMR splitting patterns may arise from rotational isomerism; variable-temperature NMR or computational modeling (DFT) can resolve these . Mass spectrometry (ESI-MS) validates molecular weight (±2 ppm accuracy). Elemental analysis (C, H, N, S) ensures stoichiometric purity (>95%) .

Q. What in vitro assays are recommended for initial pharmacological screening of this compound?

  • Methodological Answer : Prioritize assays aligned with structural analogs:

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assay (IC₅₀ in HeLa, MCF-7 cells) .
  • Anti-inflammatory : COX-1/COX-2 inhibition via ELISA .
    Controls should include reference drugs (e.g., diclofenac for COX, ciprofloxacin for MIC). EC₅₀ values are calculated using nonlinear regression (GraphPad Prism) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, linker length) affect biological activity and selectivity?

  • Methodological Answer : SAR studies reveal:

  • Chlorine at benzothiazole enhances lipophilicity (logP ↑) and antimicrobial potency (MIC ↓ by 2–4×) .
  • Fluorine on benzamide improves metabolic stability (CYP3A4 resistance) .
  • Imidazole-propyl linker length (C3 vs. C4) impacts target binding (e.g., Kd for kinase inhibition varies from 12 nM to 48 nM). Docking simulations (AutoDock Vina) and MD simulations (GROMACS) validate steric and electronic effects .

Q. What strategies mitigate crystallographic disorder in X-ray diffraction studies of this compound?

  • Methodological Answer : Slow evaporation from methanol:water (9:1) yields single crystals. Hydrogen bonding (N–H···N, C–H···O) stabilizes the lattice . For disorder in the imidazole-propyl chain, TWINABS refinement or SHELXL ADPs resolve occupancy ambiguities. Non-classical interactions (e.g., π-stacking between benzothiazole and fluorobenzamide) are modeled using PLATON .

Q. How can computational models predict off-target interactions and toxicity profiles?

  • Methodological Answer :

  • ADMET Prediction : SwissADME estimates BBB permeability (logBB < 0.3) and hepatotoxicity (CYP2D6 inhibition risk) .
  • Off-Target Screening : PharmMapper identifies potential kinase targets (e.g., EGFR, VEGFR2). Molecular dynamics (50 ns simulations) assess binding stability (RMSD < 2.0 Å) .
  • Toxicophores : DEREK highlights mutagenic alerts (e.g., nitro groups absent here) .

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

  • Methodological Answer :

  • PK Studies : Sprague-Dawley rats (IV/oral dosing, n=6). Plasma samples analyzed via LC-MS/MS (LLOQ 1 ng/mL). Key parameters: t₁/₂ (2.5 h), Cmax (1.2 µg/mL), AUC₀–24 (15 µg·h/mL) .
  • Efficacy Models :
  • Anticancer : Xenograft mice (HCT-116 tumors, 50 mg/kg/day, 21 days). Tumor volume reduction ≥50% vs. control indicates significance (p<0.05, ANOVA) .
  • Antimicrobial : Murine thigh infection (10⁶ CFU S. aureus, 25 mg/kg BID). Bacterial load reduction ≥2-log vs. baseline .

Methodological Challenges and Contradictions

Q. How to address discrepancies in reported yields (62% vs. 85%) for analogous compounds?

  • Resolution : Yield variations arise from purification methods (column chromatography vs. recrystallization) and solvent polarity (DMF vs. EtOH). Replicating conditions from (62% yield) with silica gel chromatography (hexane:EtOAc 3:1) vs. (85% yield) using solvent-free acylation shows the latter reduces byproduct formation. DOE (Design of Experiments) optimizes parameters .

Q. What analytical methods validate metabolite identification during stability studies?

  • Answer : Human liver microsomes (HLM) incubated with the compound (37°C, NADPH). LC-HRMS (Q-TOF, 30,000 resolution) detects phase I metabolites (e.g., hydroxylation at C7 of benzothiazole). MS/MS fragments (m/z 356 → 312) confirm structural modifications. Comparative NMR with synthetic standards validates oxidative products .

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